molecular formula C5H4BrN B144113 2-Bromopyridine CAS No. 109-04-6

2-Bromopyridine

Cat. No. B144113
CAS RN: 109-04-6
M. Wt: 158 g/mol
InChI Key: IMRWILPUOVGIMU-UHFFFAOYSA-N
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Description

2-Bromopyridine is a brominated derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H4BrN. It is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. The presence of the bromine atom on the pyridine ring makes it a versatile reagent for further chemical transformations through various coupling reactions and substitutions .

Synthesis Analysis

The synthesis of 2-bromopyridine derivatives has been extensively studied. For instance, 5-bromo-2,2'-bipyridines can be synthesized through Stille coupling of 2,5-dibromopyridine with trimethylstannylpyridine derivatives . Another approach involves the halogen dance reaction, which allows for the convenient synthesis of 2-bromo-4-iodopyridine, a precursor for various disubstituted pyridines . Additionally, the synthesis of amino-functionalized 2,2'-bipyridines from 2-bromopyridine building blocks has been reported, showcasing the versatility of 2-bromopyridine in constructing complex chelating ligands .

Molecular Structure Analysis

The molecular structure of 2-bromopyridine and its derivatives has been investigated using density functional theory (DFT) methods. Studies have provided insights into the vibrational frequencies, molecular geometry, and electronic properties of these compounds . These theoretical analyses are supported by experimental spectroscopic data, such as FT-IR and FT-Raman spectra, which confirm the predicted molecular structures.

Chemical Reactions Analysis

2-Bromopyridine is involved in various chemical reactions due to its reactivity. It serves as a precursor for the synthesis of convertible isocyanides used in multicomponent chemistry . It also participates in radiofluorination reactions to produce radiolabeled compounds for medical imaging . The bromine atom in 2-bromopyridine acts as a good leaving group, facilitating nucleophilic substitution reactions that are fundamental in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-bromopyridine derivatives are influenced by the presence of substituents on the pyridine ring. These properties include boiling points, melting points, solubility, and stability, which are crucial for their application in various chemical processes. Theoretical calculations, such as HOMO-LUMO energies, electronegativity, and chemical hardness, provide a deeper understanding of the reactivity and stability of these compounds . Additionally, some derivatives exhibit non-linear optical (NLO) behavior, which is significant for materials science applications .

Scientific Research Applications

  • Pharmaceutical and Chemical Intermediates : 2-Amino-6-bromopyridine and its derivatives, prepared using 2-Bromopyridine, are important intermediates in pharmaceutical and chemical industries. The synthesis process involves several stages, including diazotization, bromation, oxidation, chlorination, amination, and Hofmann degradation, yielding a total of 34.6% (Xu Liang, 2010).

  • Synthesis of Bioactive Compounds : 2-Bromopyridine is used in the formation of 2-hydroxy-6-bromopyridine, a compound synthesized by reacting 2,6-dibromopyridine with various acids. This reaction demonstrates the reactivity of bromine atoms in brominated pyridines (J. Wibaut et al., 2010).

  • Amination Reactions : A study showed that 2,6-dibromopyridine reacts with various amines to yield 6-bromopyridine-2-amines. These compounds are crucial for subsequent C-C cross-coupling reactions, highlighting the significance of 2-Bromopyridine in synthesizing aminopyridines, which are structurally important for bioactive natural products and organic materials (Jeanne L. Bolliger et al., 2011).

  • Electrochemical Applications : The electrochemical carboxylation of 2-amino-5-bromopyridine with CO2 in ionic liquid to form 6-aminonicotinic acid is another application. This process avoids the use of volatile and toxic solvents, showcasing an environmentally friendly approach (Q. Feng et al., 2010).

  • Organometallic Synthesis : 2-Bromopyridine reacts with elemental phosphorus in a superbasic suspension to afford tris(2-pyridyl)phosphine. This synthesis process is notable for its efficiency and yields, which are significant for creating organometallic complexes (B. Trofimov et al., 2012).

  • Convertible Isocyanide Chemistry : The development of 2-bromo-6-isocyanopyridine as a novel convertible isocyanide for multicomponent chemistry highlights another application. Its stability and efficiency in synthetic processes make it a valuable reagent in organic synthesis (Gydo van der Heijden et al., 2016).

  • Building Blocks for Ligand Synthesis : Amino-functionalized 2,2′-bipyridines, synthesized using 2-Bromopyridine, serve as versatile building blocks for sophisticated chelating ligands. This process demonstrates the compound's role in creating complex ligand structures (M. Hapke et al., 2007).

Safety And Hazards

2-Bromopyridine is toxic if swallowed and fatal in contact with skin . It is irritating to skin, eyes, and the respiratory system . It is harmful if inhaled and vapors may cause dizziness and suffocation . It may cause gastrointestinal irritation with nausea, vomiting, and diarrhea .

properties

IUPAC Name

2-bromopyridine
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InChI

InChI=1S/C5H4BrN/c6-5-3-1-2-4-7-5/h1-4H
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InChI Key

IMRWILPUOVGIMU-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=NC(=C1)Br
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Molecular Formula

C5H4BrN
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DSSTOX Substance ID

DTXSID6051564
Record name 2-Bromopyridine
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Molecular Weight

158.00 g/mol
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Physical Description

Colorless oily liquid; [EPA - PPRTV] Pale yellow or colorless liquid; [Alfa Aesar MSDS]
Record name 2-Bromopyridine
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Vapor Pressure

1.0 [mmHg]
Record name 2-Bromopyridine
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Product Name

2-Bromopyridine

CAS RN

109-04-6
Record name 2-Bromopyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7,140
Citations
BA Trofimov, AV Artem'ev, SF Malysheva… - Tetrahedron …, 2012 - Elsevier
… reaction of the readily available 17 2-bromopyridine with elemental phosphorus (both red … , P 4 ) over 3 h, the molar ratio 2-bromopyridine/elemental phosphorus/KOH being 1:2:3, to …
Number of citations: 60 www.sciencedirect.com
E Shaw, J Bernstein, K Losee… - Journal of the American …, 1950 - ACS Publications
… , N-hydroxy-2-pyridine-thione (III), 2-bromopyridine (I) was converted to its N-oxide (II) by … since the bromine atom in 2-bromopyridine-N-oxide is considerably more reactive than in 2- …
Number of citations: 187 pubs.acs.org
N Touj, AS Al-Ayed, M Sauthier, L Mansour… - RSC …, 2018 - pubs.rsc.org
… We chose 2-bromopyridine and phenylboronic acid as model substrates to explore the viability of the process. Various solvents, bases and CO pressures were tested in combination …
Number of citations: 14 pubs.rsc.org
DL Comins - Molecules, 2022 - mdpi.com
… us to investigate a one-pot conversion of 2-bromopyridine to 2-alkyl(aryl)… as 2-bromopyridine and MAP codistill. As shown in Table 2, entry 1, a mixture of NMF, 2-bromopyridine, 2% CuI/…
Number of citations: 2 www.mdpi.com
MM Boudakian, DF Gavin… - Journal of Heterocyclic …, 1967 - Wiley Online Library
… In light of the above discussion, it does not appear likely that the mechanism for the predominant formation of 2bromopyridine (IV) from pyridine and the bromine chloride equilibrium …
Number of citations: 12 onlinelibrary.wiley.com
SW Chen, PY Chao, GJ Chen, SH Chan… - The Journal of …, 2020 - ACS Publications
… reflects the changes in the interactions among 2-bromopyridine molecules and between 2-bromopyridine and the surface. The variation in the 2-bromopyridine adsorption state also …
Number of citations: 2 pubs.acs.org
MP Moon, AP Komin, JF Wolfe… - The Journal of Organic …, 1983 - ACS Publications
Potassiophenylacetonitrile (2) reacts with 2-bromopyridine (1) and2-chloroquinoline (4) via the SrnI mechanism when the reactants are exposed to near-UV light in liquid NH3. …
Number of citations: 41 pubs.acs.org
BA Trofimov, NK Gusarova, AV Artem'ev… - Heteroatom …, 2012 - Wiley Online Library
The straightforward reaction of 2‐bromopyridine with a PH 3 /H 2 system (generated from phosphorus red and aqueous alkali) in the superbasic KOH/DMSO/(H 2 O) suspension under …
Number of citations: 16 onlinelibrary.wiley.com
M Kandasamy, G Velraj - Spectrochimica Acta Part A: Molecular and …, 2012 - Elsevier
… In our title molecule (3-amino-2-bromopyridine and 4-amino-2-bromopyridine), the NH 2 asymmetric stretching vibration is observed in FTIR (solid phase) spectrum at 3448 cm −1 for …
Number of citations: 12 www.sciencedirect.com
X Zhao, Y She, K Fang, G Li - The Journal of Organic Chemistry, 2017 - ACS Publications
… We initially adopted 2-bromocarbazole 1a and 2-bromopyridine 2a as model substrates to investigate the optimal reaction conditions. To our disappointment, only 33% of desired …
Number of citations: 37 pubs.acs.org

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